Topoisomerase II inhibitor 13
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Overview
Description
Topoisomerase II inhibitor 13 is a compound that targets the enzyme DNA topoisomerase II, which plays a crucial role in DNA replication, transcription, and repair. This enzyme is essential for the proper functioning of cellular processes, and its inhibition can lead to the disruption of DNA metabolism, making it a valuable target for anticancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase II inhibitor 13 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity. For instance, the preparation might involve the use of organic solvents like dimethyl sulfoxide or acetonitrile, and catalysts such as palladium on carbon .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and minimize costs. The process involves stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Topoisomerase II inhibitor 13 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations .
Major Products: The major products formed from these reactions are typically derivatives of this compound with improved pharmacological properties. These derivatives are further tested for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
Topoisomerase II inhibitor 13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study DNA topoisomerase II enzyme mechanisms and interactions. In biology, it helps in understanding cellular processes involving DNA replication and repair .
In medicine, this compound is explored as a potential anticancer agent due to its ability to disrupt DNA metabolism in cancer cells, leading to cell death. It is also investigated for its potential to overcome multidrug resistance in cancer therapy . In the industry, the compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories .
Mechanism of Action
Topoisomerase II inhibitor 13 exerts its effects by binding to the DNA topoisomerase II enzyme and stabilizing the enzyme-DNA cleavable complex. This stabilization prevents the relegation step of the catalytic reaction, resulting in the accumulation of DNA breaks and ultimately leading to cell death . The molecular targets involved include the DNA topoisomerase II enzyme and the DNA itself, with pathways related to DNA damage response and repair being significantly affected .
Comparison with Similar Compounds
- Etoposide
- Teniposide
- Doxorubicin
These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetics, and toxicity profiles .
Properties
IUPAC Name |
6-amino-7-(1H-benzimidazol-2-yl)-5-[3-(diethylamino)propyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N9/c1-3-30(4-2)10-7-11-31-20(25)18(21-27-14-8-5-6-9-15(14)28-21)19-22(31)29-17(13-24)16(12-23)26-19/h5-6,8-9H,3-4,7,10-11,25H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUYNNSSCOCFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C3=NC4=CC=CC=C4N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.